molecular formula C15H16N2O3 B2628217 (E)-3-(1,3-Benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-enamide CAS No. 1465713-80-7

(E)-3-(1,3-Benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-enamide

Cat. No.: B2628217
CAS No.: 1465713-80-7
M. Wt: 272.304
InChI Key: CQIRHJPFDGLBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1,3-Benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-enamide is a synthetic chemical compound offered for research and development purposes. This molecule features a 1,3-benzodioxole group, a structural motif found in various natural products and biologically active molecules, linked via an (E)-prop-2-enamide bridge to a 1-cyano-2-methylpropyl group. The 1,3-benzodioxole core is a privileged structure in medicinal and agrochemical chemistry. Research on closely related 1,3-benzodioxole derivatives has demonstrated their potential as potent auxin receptor agonists, which play a significant role in plant root growth and development . This suggests potential applications for this compound class in agricultural science for the development of novel plant growth regulators. Furthermore, cinnamide derivatives sharing structural similarities with this compound are investigated for various physiological activities, indicating its potential utility as a key synthetic intermediate or building block in pharmaceutical and chemical biology research . Researchers can utilize this compound to explore its specific mechanism of action, binding affinity, and downstream effects in various biological systems. This compound is intended for research use only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-10(2)12(8-16)17-15(18)6-4-11-3-5-13-14(7-11)20-9-19-13/h3-7,10,12H,9H2,1-2H3,(H,17,18)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIRHJPFDGLBQC-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)NC(=O)C=CC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C#N)NC(=O)/C=C/C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-Benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-enamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Introduction of the Enamide Group: The enamide group can be introduced through a condensation reaction between an appropriate aldehyde and an amine.

    Addition of the Cyano Group: The cyano group can be added via a nucleophilic substitution reaction using a suitable cyanide source.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-Benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole ring or the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole ring or the cyano group.

    Reduction: Amines or other reduced forms of the cyano group.

    Substitution: Substituted benzodioxole derivatives or cyano group derivatives.

Scientific Research Applications

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of compounds with similar structural characteristics. The presence of the benzodioxole moiety is known to enhance anticonvulsant activity by modulating sodium channels and other neurophysiological targets. For instance, compounds like N-benzyl derivatives have demonstrated efficacy in maximal electroshock seizure tests, suggesting that the incorporation of specific substituents can lead to enhanced seizure protection .

Anti-inflammatory Effects

Compounds similar to (E)-3-(1,3-Benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-enamide have shown promise in reducing inflammation. The benzodioxole ring is often associated with anti-inflammatory properties due to its ability to inhibit pro-inflammatory cytokines and enzymes. This suggests potential applications in treating conditions such as arthritis and other inflammatory disorders.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can significantly alter its biological activity. Research indicates that:

  • Substituent Variability : Modifying the cyano group or the benzodioxole can lead to variations in potency and selectivity for specific biological targets.
  • Aromatic Interactions : The presence of aromatic rings enhances lipophilicity, which may improve membrane permeability and bioavailability.

Anticonvulsant Activity Assessment

In a study assessing the anticonvulsant activity of various derivatives, compounds with similar structures to this compound were tested in animal models. The results indicated that modifications at the nitrogen atom significantly influenced the anticonvulsant efficacy, with certain configurations yielding protective indices comparable to established antiepileptic drugs .

Anti-inflammatory Activity Evaluation

Another investigation into the anti-inflammatory properties revealed that derivatives featuring the benzodioxole structure exhibited a marked reduction in inflammation markers in vitro. These findings support the hypothesis that such compounds could be developed into therapeutic agents for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of (E)-3-(1,3-Benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Imidazole and Hydrazinecarboxamide Derivatives : Compounds like those in incorporate imidazole and semicarbazone groups, which are explicitly linked to antifungal activity. The title compound lacks these groups but retains the benzodioxole-enamide core, suggesting possible divergent biological targets.
  • Cyano vs.
  • Flavoring Applications : FEMA 4773 demonstrates that benzodioxole-enamide hybrids can act as flavor enhancers, highlighting the scaffold’s versatility .

Biological Activity

(E)-3-(1,3-Benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-enamide, also known as Fagaramide, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of Fagaramide, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Fagaramide has the following chemical structure:

  • Molecular Formula : C₁₄H₁₇N₃O₃
  • Molecular Weight : 273.30 g/mol

The compound features a benzodioxole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

1. Anticancer Activity

Research indicates that Fagaramide exhibits significant anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For example:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

The compound showed IC50 values in the micromolar range, indicating effective cytotoxicity against these cell lines. The mechanisms underlying this activity may involve apoptosis induction and cell cycle arrest at the G2/M phase.

2. Anti-inflammatory Effects

Fagaramide has also been evaluated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is likely mediated through the inhibition of NF-kB signaling pathways.

3. Antimicrobial Properties

Fagaramide has demonstrated antimicrobial activity against several bacterial strains. Notably, it exhibited effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values were found to be lower than those of conventional antibiotics, suggesting its potential as an alternative antimicrobial agent.

The biological activities of Fagaramide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Fagaramide may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Modulation of Signal Transduction Pathways : The compound's interaction with signaling pathways such as MAPK and NF-kB plays a crucial role in its biological effects.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of Fagaramide:

StudyFindings
Study 1Demonstrated significant cytotoxicity in MCF-7 cells with an IC50 of 15 µM.
Study 2Reported anti-inflammatory effects in LPS-stimulated macrophages with a reduction in TNF-α production by 40%.
Study 3Showed antimicrobial activity against E. coli with an MIC of 32 µg/mL.

Q & A

Basic Research Questions

Q. How can the stereochemistry and crystal structure of (E)-3-(1,3-Benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-enamide be determined experimentally?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemistry and crystal packing. Use SHELXL for refinement, ensuring proper treatment of hydrogen bonding and torsional parameters . For visualization, employ ORTEP-3 or WinGX to generate thermal ellipsoid plots and analyze intermolecular interactions (e.g., π-π stacking of the benzodioxole ring) . Validate the (E)-configuration via NOESY NMR to confirm the trans arrangement of the α,β-unsaturated amide .

Q. What synthetic strategies are optimal for preparing this compound with high regioselectivity?

  • Methodology : Utilize a Horner-Wadsworth-Emmons reaction between a benzodioxole-containing phosphonate and a cyano-substituted aldehyde. Optimize reaction conditions (e.g., NaH in THF at 0–5°C) to favor the (E)-isomer. Monitor reaction progress via HPLC-MS and confirm regioselectivity using 13C^{13}\text{C} NMR (C=C coupling constants ~12–16 Hz) .

Q. How can the electronic effects of the benzodioxole group influence the reactivity of the α,β-unsaturated amide moiety?

  • Methodology : Perform DFT calculations (B3LYP/6-31G**) to map frontier molecular orbitals (HOMO/LUMO) and assess electron density distribution. Experimentally, study Michael addition kinetics with nucleophiles (e.g., thiols or amines) under varying pH conditions. Compare reactivity with analogs lacking the benzodioxole group to isolate its electronic contribution .

Advanced Research Questions

Q. How do structural modifications to the 1-cyano-2-methylpropyl moiety affect the compound’s biological activity?

  • Methodology : Design analogs with bulkier (e.g., tert-butyl) or polar (e.g., hydroxyl) substituents. Evaluate binding affinity to target proteins (e.g., kinases or GPCRs) via surface plasmon resonance (SPR) or fluorescence polarization. Corrogate structural data (SCXRD) with activity trends to identify steric/electronic requirements for potency .

Q. What experimental and computational approaches resolve contradictions between spectroscopic data and predicted molecular conformations?

  • Methodology : When 1H^{1}\text{H} NMR coupling constants conflict with DFT-predicted dihedral angles, conduct variable-temperature NMR to assess dynamic equilibria. For crystal vs. solution-state discrepancies, use molecular dynamics (MD) simulations (AMBER force field) to model solvent effects. Cross-validate with Raman spectroscopy for torsional mode analysis .

Q. How can the compound’s pharmacokinetic properties be optimized without compromising target engagement?

  • Methodology : Perform metabolic stability assays (e.g., liver microsomes) to identify labile sites (e.g., cyano group hydrolysis). Introduce fluorination or methyl shielding at vulnerable positions. Use cryo-EM or SPR to ensure modified analogs retain target binding (e.g., B1 receptor antagonism, as seen in SSR240612 analogs) .

Q. What role does the benzodioxole ring’s puckering play in intermolecular interactions within co-crystals or protein-ligand complexes?

  • Methodology : Apply Cremer-Pople puckering parameters to quantify ring distortion from SCXRD data. Compare with protein-bound conformations (PDB entries) using PyMOL. For co-crystals, analyze Hirshfeld surfaces (CrystalExplorer) to identify dominant interactions (e.g., C–H···O vs. van der Waals contacts) .

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